3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-(4-FLUOROBENZYL)AMINE is a complex organic compound that features a pyrazole and triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-(4-FLUOROBENZYL)AMINE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the triazole ring. The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole-4-amine, which is then reacted with appropriate reagents to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-(4-FLUOROBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-(4-FLUOROBENZYL)AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-(4-FLUOROBENZYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: A precursor in the synthesis of the target compound.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different functional groups.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar ring structures but different substituents.
Uniqueness
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-(4-FLUOROBENZYL)AMINE is unique due to its combination of pyrazole and triazole rings, along with the 4-fluorobenzylamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H15FN6 |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H15FN6/c1-10-7-11(2)21(19-10)14-18-16-9-20(14)17-8-12-3-5-13(15)6-4-12/h3-7,9,17H,8H2,1-2H3 |
InChI Key |
NUTDZPZDANADLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=CN2NCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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